![molecular formula C19H17N3O4 B2356176 1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione CAS No. 852367-25-0](/img/structure/B2356176.png)
1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione
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Overview
Description
1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione is a complex organic compound that features a combination of furan, piperazine, and indole moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the furan-2-carbonyl piperazine intermediate. This intermediate is subsequently coupled with an indole derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new compounds with desired properties.
Biology
The compound is being investigated for its bioactive properties , particularly its potential as an antiviral, anticancer, and antimicrobial agent. Research has shown that derivatives of this compound can exhibit significant biological activities against various pathogens and cancer cell lines .
Medicine
In medicinal chemistry, 1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione is explored as a drug candidate for treating various diseases. Preliminary studies indicate its efficacy in inhibiting tumor growth in vitro, making it a promising candidate for further development .
Industry
Industrially, this compound is utilized in the development of new materials and chemical processes. Its unique chemical characteristics make it suitable for applications in creating innovative products and enhancing existing processes .
Case Studies
Several case studies highlight the potential applications of this compound:
- Anticancer Activity : A study evaluated the compound's efficacy against a panel of cancer cell lines using the National Cancer Institute's protocols. Results indicated significant growth inhibition rates, suggesting its potential as an anticancer agent .
- Antimicrobial Properties : Research focused on derivatives of this compound demonstrated promising antimicrobial activities against various bacterial strains, indicating its utility in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione
- 1-[4-(pyridine-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione
Uniqueness
1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione is unique due to the presence of the furan moiety, which imparts distinct chemical and biological properties compared to similar compounds with different substituents. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Biological Activity
1-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione, also known as a derivative of indole and piperazine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structural framework that may contribute to various pharmacological effects, including antibacterial and anticancer properties.
- Molecular Formula : C21H23N3O3
- Molecular Weight : 365.43 g/mol
- CAS Number : 371210-26-3
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing primarily on its antibacterial and anticancer properties.
Antibacterial Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit significant antibacterial activity against various strains. For instance, compounds with similar structures showed Minimum Inhibitory Concentration (MIC) values ranging from 20 to 100 µM against Gram-positive and Gram-negative bacteria.
Compound | Target Bacteria | MIC (µM) |
---|---|---|
Compound A | Staphylococcus aureus | 40 |
Compound B | Escherichia coli | 50 |
Compound C | Streptococcus pyogenes | 75 |
These findings suggest that the compound might possess broad-spectrum antibacterial properties, making it a candidate for further development as an antibiotic agent .
Anticancer Activity
In addition to its antibacterial properties, the compound has shown potential as an anticancer agent. Research indicates that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways. For example, a study found that related compounds inhibited cell proliferation in breast cancer cell lines with IC50 values in the low micromolar range.
Case Studies
Several case studies have highlighted the efficacy of this compound and its analogs:
-
Study on Antibacterial Efficacy :
A recent study tested various derivatives against common pathogens. The results indicated that compounds with furan and piperazine moieties exhibited enhanced activity against resistant strains of bacteria, suggesting a potential role in treating infections caused by multi-drug resistant organisms . -
Anticancer Mechanisms :
In vitro studies on cancer cell lines demonstrated that the compound could inhibit cell growth by inducing G0/G1 phase arrest and promoting apoptosis. This effect was attributed to the activation of caspases and the downregulation of anti-apoptotic proteins .
Properties
IUPAC Name |
1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c23-17(14-12-20-15-5-2-1-4-13(14)15)19(25)22-9-7-21(8-10-22)18(24)16-6-3-11-26-16/h1-6,11-12,20H,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMXGKSXGRZHLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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